molecular formula C27H38N6O5 B1339861 H-D-Ile-Phe-Lys-Pna CAS No. 76626-41-0

H-D-Ile-Phe-Lys-Pna

Cat. No. B1339861
CAS RN: 76626-41-0
M. Wt: 526.6 g/mol
InChI Key: GPVLFJQPHXESFM-IBURTVSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-D-Ile-Phe-Lys-Pna” is a highly specific substrate for human plasmin . It is also known by its synonym “D-Ile-Phe-Lys p-nitroanilide”. Its empirical formula is C27H38N6O5 and it has a molecular weight of 526.63 .


Molecular Structure Analysis

The SMILES string of “this compound” is CCC(C)C(N)C(=O)NC(Cc1ccccc1)C(=O)NC(CCCCN)C(=O)Nc2ccc(cc2)N(=O)=O . This provides a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is soluble in methanol (50 mg/mL, clear, colorless) . It should be stored at a temperature below -15°C .

Scientific Research Applications

Stability in Biological Environments

Peptide nucleic acids (PNAs), including H-D-Ile-Phe-Lys-Pna, demonstrate remarkable stability in various biological environments. A study by Demidov et al. (1994) investigated the stability of PNAs in human blood serum and cellular extracts, finding no significant degradation under conditions that completely cleaved a control peptide, indicating a high degree of biostability suitable for drug applications (Demidov et al., 1994).

Substrate Binding and Enzymatic Activity

Research on the interaction of tripeptidyl-p-nitroanilides with human plasmin, including substrates like D-Ile-Phe-Lys-pNA, has provided insights into the kinetic parameters and the contributions of amino acid side chains at the P1-P4 subsites. Szabó et al. (1980) determined the structure of an “optimum” substrate for plasmin, leveraging structures like D-Ile-Phe-Lys-pNA, to enhance understanding of plasmin's binding site and activity (Szabó et al., 1980).

Okada et al. (2009) synthesized various plasmin substrates, including D-Ile-Phe-Lys-pNA, and observed that the free amino group in the D-amino acid of these substrates contributed to an increased affinity between the substrate and plasmin, offering potential applications in understanding and manipulating plasmin activity (Okada et al., 2009).

Characterization in Assays

The specificity of serine proteases for peptide chromogenic substrates, including those similar to this compound, has been extensively studied. Le and Bang (1977) tested various substrates against human plasmin and other enzymes, contributing to the development of assays for antithrombin III, heparin, plasma plasminogen, and plasmin inhibitors (Le & Bang, 1977).

Potential in Drug Development and Therapeutics

The exceptional stability and binding specificity of PNAs, including this compound, make them ideal candidates for antisense and antigene applications in drug development. Karkare and Bhatnagar (2006) highlighted the potential of PNAs in gene cloning, mutation detection, and transcription factor decoy molecules for target gene induction, signifying their versatile applications in therapeutics (Karkare & Bhatnagar, 2006).

Mechanism of Action

“H-D-Ile-Phe-Lys-Pna” acts as a substrate for human plasmin . The intensity of the color or fluorescence produced when it reacts with proteolytic enzymes is proportional to the proteolytic activity of the enzyme .

Biochemical Analysis

Biochemical Properties

H-D-Ile-Phe-Lys-Pna serves as a highly specific substrate for human plasmin, a serine protease involved in the fibrinolysis pathway . The compound interacts with plasmin by binding to its active site, allowing researchers to measure plasmin activity through the release of p-nitroaniline, which can be quantified spectrophotometrically . Additionally, this compound is cleaved by transmembrane tryptase, indicating its utility in studying various proteolytic enzymes .

Cellular Effects

This compound influences cellular processes by serving as a substrate for proteases that play critical roles in cell signaling and metabolism. For instance, the cleavage of this compound by plasmin can impact the regulation of fibrin degradation, affecting processes such as wound healing and tissue remodeling . The compound’s interaction with proteases can also modulate gene expression and cellular metabolism by influencing the availability of active enzymes and their substrates .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with proteases like plasmin. The compound’s peptide sequence allows it to fit into the active site of plasmin, where it undergoes hydrolysis, releasing p-nitroaniline . This reaction not only serves as a measure of enzyme activity but also provides insights into the enzyme’s specificity and catalytic efficiency . The inhibition or activation of plasmin by this compound can lead to changes in gene expression and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable under specific storage conditions, typically at -20°C, but may degrade over time if exposed to higher temperatures or moisture . Long-term studies have shown that the activity of this compound can decrease over time, impacting its effectiveness in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for plasmin without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, potentially disrupting normal cellular functions and leading to adverse outcomes . Threshold effects have been observed, where the compound’s activity plateaus or decreases beyond a certain concentration .

Metabolic Pathways

This compound is involved in metabolic pathways related to proteolysis and fibrinolysis. The compound interacts with enzymes such as plasmin and transmembrane tryptase, which play roles in the degradation of fibrin and other proteins . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution can affect its localization and accumulation, influencing its activity and function . Studies have shown that this compound can accumulate in certain cellular compartments, impacting its availability for enzymatic reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it interacts with proteases and other biomolecules . This localization can affect the compound’s activity and function, as well as its role in cellular processes .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-N-(4-nitrophenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O5/c1-3-18(2)24(29)27(36)32-23(17-19-9-5-4-6-10-19)26(35)31-22(11-7-8-16-28)25(34)30-20-12-14-21(15-13-20)33(37)38/h4-6,9-10,12-15,18,22-24H,3,7-8,11,16-17,28-29H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t18-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVLFJQPHXESFM-IBURTVSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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